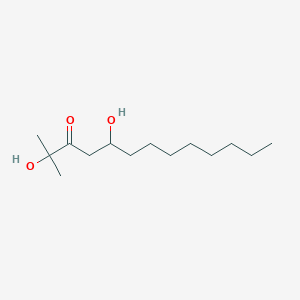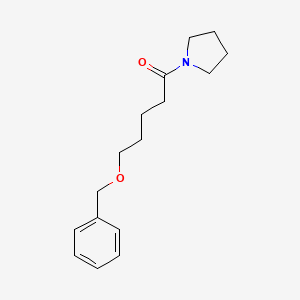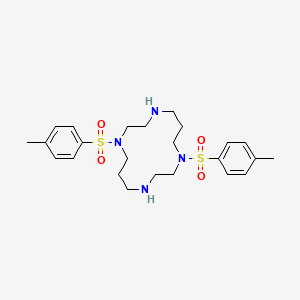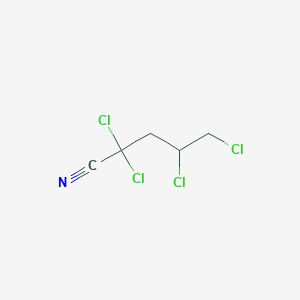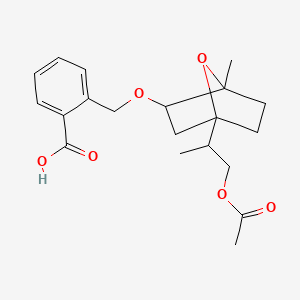![molecular formula C13H22 B14309600 7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane CAS No. 116316-71-3](/img/no-structure.png)
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane is a unique and intriguing compound. Its structure features two spirocyclic rings connected by a central carbon bridge. The compound’s chirality arises from the helical arrangement of its six-membered rings, making it an interesting subject for stereochemical investigations .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane. One common approach involves cyclization of a suitable precursor containing two spirocyclic rings. For example, the reaction of a 1,3-dioxane or 1,3-dithiane derivative with appropriate substituents can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods are less common, laboratory-scale syntheses provide valuable insights into the compound’s properties and applications.
Analyse Des Réactions Chimiques
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane undergoes various chemical reactions:
Oxidation: It can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions yield saturated analogs.
Substitution: The compound can participate in substitution reactions at the bridgehead carbon.
Common Reagents: Lewis acids, oxidizing agents, and reducing agents are commonly used.
Major Products: These reactions lead to diverse products, including spirocyclic compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry::
Chiral Catalysts: Researchers explore its use as a chiral scaffold in asymmetric synthesis.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions.
Materials Science:
Drug Design: The compound’s chirality may influence drug interactions.
Biological Activity: Studies assess its effects on biological systems.
Fine Chemicals: It serves as a building block for complex molecules.
Flavor and Fragrance: Some derivatives contribute to fragrance compositions.
Comparaison Avec Des Composés Similaires
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane stands out due to its unique spirocyclic structure. While related compounds exist (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene ), its specific combination of features makes it distinct.
Propriétés
| 116316-71-3 | |
Formule moléculaire |
C13H22 |
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
7,7-dimethyldispiro[2.0.54.23]undecane |
InChI |
InChI=1S/C13H22/c1-11(2)3-5-12(6-4-11)7-8-13(12)9-10-13/h3-10H2,1-2H3 |
Clé InChI |
XILFIHGIWCRDMR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(CC1)CCC23CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
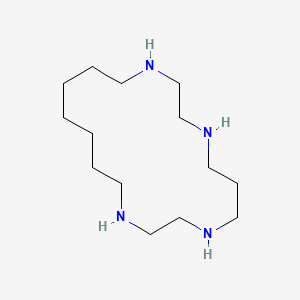
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
